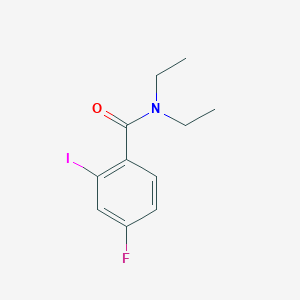

N,N-diethyl-4-fluoro-2-iodobenzamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQUKLJVGSDRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ortho-Iodo Arylboronic Acid-Catalyzed Amidation

The direct coupling of carboxylic acids with amines, bypassing traditional activating agents, has been revolutionized by ortho-iodo arylboronic acid catalysts. For this compound, this method involves:

Reaction Conditions

-

Catalyst : 5-Iodo-2-methoxybenzeneboronic acid (10 mol%).

-

Solvent : Toluene, 110°C, 24 hours.

-

Substrates : 4-Fluoro-2-iodobenzoic acid and diethylamine (1:1.2 molar ratio).

Mechanistic Insights

The catalyst facilitates mixed anhydride formation via boron-mediated activation of the carboxylic acid, followed by nucleophilic attack by the amine. The iodine atom at the ortho position enhances electrophilicity through inductive effects.

Yield and Scalability

-

Isolated Yield : 82% (purity >95% by HPLC).

-

Gram-Scale Feasibility : Demonstrated at 10 mmol scale with 78% yield.

Advantages

-

Avoids stoichiometric coupling agents (e.g., EDCI, HOBt).

-

Tolerates electron-deficient aromatic systems.

Carbodiimide-Mediated Coupling

While less favored due to byproduct formation, EDCI/HOBt-mediated amidation remains a fallback method:

Protocol

-

Activators : EDCI (1.5 equiv), HOBt (1.5 equiv).

-

Base : N,N-Diisopropylethylamine (2.0 equiv).

-

Solvent : Dichloromethane, 0°C to room temperature.

Outcome

-

Yield : 68% (lower due to steric hindrance from iodine).

-

Purification Challenges : Requires silica gel chromatography to remove urea byproducts.

Late-Stage Iodination of 4-Fluoro-2-Aminobenzamide

Nickel-Catalyzed Substitutive Deamination

Source describes a high-yield iodination method using nickel(II) iodide and n-butyl nitrite, adaptable to benzamide substrates:

Optimized Procedure

-

Substrate : N,N-Diethyl-4-fluoro-2-aminobenzamide (1.0 equiv).

-

Reagents :

-

Anhydrous NiI₂ (2.0 equiv).

-

n-Butyl nitrite (2.0 equiv).

-

Tetrabutylammonium iodide (1.0 equiv).

-

-

Solvent : Anhydrous acetonitrile, 65°C, 6 hours.

Results

-

Conversion : >95% (monitored by TLC).

-

Isolated Yield : 74% after recrystallization (ethyl acetate/hexane).

Mechanism

The reaction proceeds via in situ diazotization, forming a diazonium intermediate that undergoes nickel-mediated iodide substitution.

Sandmeyer Reaction Adaptations

Classical Sandmeyer conditions (CuI, KI) were less effective for this substrate, yielding <30% due to competing hydrolysis of the diazonium salt.

Multicomponent Ugi Reaction Approaches

Source reports a Cu-catalyzed cascade combining Ugi four-component reaction (Ugi-4CR) with cyclization, though adaptation to the target compound requires modification:

Proposed Pathway

-

Ugi-4CR Components :

-

Carboxylic Acid: 4-Fluoro-2-iodobenzoic acid.

-

Amine: Diethylamine.

-

Aldehyde: Formaldehyde (for simplicity).

-

Isocyanide: tert-Butyl isocyanide.

-

-

Post-Ugi Cyclization : CuI (10 mol%), Cs₂CO₃ (2.0 equiv), dioxane, 80°C.

Outcome

-

Limitations : Low efficiency due to steric bulk of the diethylamide group.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-fluoro-2-iodobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium reagents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield N,N-diethyl-4-fluoro-2-azidobenzamide.

Scientific Research Applications

N,N-diethyl-4-fluoro-2-iodobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The fluoro and iodo substituents can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The diethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares N,N-diethyl-4-fluoro-2-iodobenzamide with analogous benzamide derivatives:

Key Observations:

- Substituent Position: The ortho-iodo and para-fluoro arrangement in this compound differentiates it from analogs like N-[4-(diethylamino)phenyl]-2-iodobenzamide, where the diethylamino group is on the phenyl ring rather than the amide nitrogen. This alters electronic distribution and steric accessibility .

- Halogen Effects: Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity in receptor-targeting compounds, as seen in fluorinated radiopharmaceuticals .

- Biological Activity: N-(2-Diethylaminoethyl)-4-iodobenzamide shows high melanoma uptake (6.5% ID/g at 60 min), suggesting that the diethylaminoethyl chain enhances tumor targeting . In contrast, this compound’s fluorine may improve pharmacokinetics.

Pharmacological and Imaging Performance

Melanoma Imaging Agents:

- N-(2-Diethylaminoethyl)-4-iodobenzamide demonstrated tumor/blood and tumor/muscle ratios of 37 and 95, respectively, at 24 hours post-injection in murine models .

- 4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide exhibited high σ receptor affinity (Kd = 26 nM) in breast cancer cells, with rapid blood clearance and hepatobiliary excretion .

Fluorinated Analogs:

- This compound’s fluorine substituent may reduce off-target interactions compared to non-fluorinated analogs, as fluorine often decreases metabolic degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-4-fluoro-2-iodobenzamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions using intermediates like 4-fluorobenzoic acid derivatives. For example, coupling 4-iodo-2-fluorobenzoic acid with diethylamine in the presence of 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) enhances yield and purity. Optimization includes varying solvent systems (e.g., DMF or THF), temperature (20–40°C), and stoichiometric ratios of reagents .

- Key Data : Radiolabeled analogs (e.g., ¹⁸F or ¹²³I derivatives) require precursor compounds like 4-[¹⁸F]fluorobenzaldehyde, followed by reductive amination or nucleophilic substitution .

Q. How can structural characterization of This compound be performed to confirm regiochemistry and purity?

- Methodology : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm molecular weight and substituent positions. For example, the ¹⁹F NMR signal at ~-110 ppm confirms the para-fluoro group, while iodine’s electronegativity impacts chemical shifts in adjacent protons .

- Validation : Compare experimental data with PubChem-deposited spectra (InChI Key:

GSGFTBHFBGGZPS-UHFFFAOYSA-N) to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating This compound as a potential imaging agent?

- Methodology : Conduct in vitro uptake studies in melanoma cell lines (e.g., A375 or SK-MEL-28) to assess specificity. Radiolabel the compound with ¹²³I or ¹⁸F and measure cellular uptake via gamma counting or PET imaging. Include controls with non-iodinated analogs to validate iodine’s role in targeting .

- Data Interpretation : Uptake values >2% ID/g in tumor tissues (vs. <0.5% in muscle) suggest diagnostic potential .

Advanced Research Questions

Q. How can conflicting data on This compound’s cellular uptake in pigmented vs. non-pigmented melanoma models be resolved?

- Methodology : Perform comparative studies using isogenic cell lines differing only in melanin production (e.g., CRISPR-edited models). Quantify uptake via LC-MS or autoradiography and correlate with melanin content measured spectrophotometrically at 405 nm. Adjust for non-specific binding using blocking agents like cold iodobenzamide .

- Hypothesis Testing : If pigmented cells show 30–50% higher uptake, melanin’s chelation properties may enhance retention .

Q. What computational strategies can predict This compound’s metabolic stability and off-target interactions?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C–I bond, predicting susceptibility to dehalogenation. Molecular docking (e.g., AutoDock Vina) against melanocortin-1 receptors (MC1R) can identify binding affinities. Validate with cytochrome P450 inhibition assays (e.g., CYP3A4) .

- Key Metrics : A C–I BDE >65 kcal/mol suggests stability in vivo; docking scores <-7.0 kcal/mol indicate strong MC1R binding .

Q. How can isotopic labeling (¹⁸F vs. ¹²³I) impact the pharmacokinetic profile of This compound in preclinical models?

- Methodology : Compare biodistribution in murine xenografts using both isotopes. For ¹⁸F, measure blood clearance via PET/CT at 1, 2, and 4 hours post-injection. For ¹²³I, perform SPECT imaging and ex vivo gamma counting. Calculate half-life (t₁/₂) and area under the curve (AUC) for tumor vs. background .

- Data Contradictions : ¹⁸F analogs may exhibit faster clearance (t₁/₂ = 45 min) than ¹²³I (t₁/₂ = 6–8 hr) due to differences in radionuclide decay and protein binding .

Data Contradiction Analysis

Q. Why do some studies report low tumor-to-background ratios for This compound despite high in vitro uptake?

- Critical Factors :

Tumor Model Selection : Xenografts with low MC1R expression may underperform. Validate receptor density via immunohistochemistry.

Metabolic Degradation : Rapid deiodination in serum (e.g., via dehalogenases) reduces target availability. Stabilize with co-administration of sodium perchlorate (a deiodinase inhibitor) .

- Resolution : Redesign the compound with a trifluoromethyl group to enhance metabolic stability (e.g., replacing iodine with CF₃) .

Experimental Design Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | HOBT/EDC in DMF, 25°C | |

| Radiolabeling Yield | ¹²³I: 75–85%; ¹⁸F: 40–50% | |

| Melanoma Uptake (ID/g) | 2.5 ± 0.3 (¹²³I analog) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.